methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 689750-81-0) is a 1,2,4-triazole derivative featuring:
- A 4-methyl-substituted triazole core.
- A 3,4-dimethoxyphenyl formamido group at position 5 of the triazole.
- A thioether linkage connecting the triazole to a methyl acetate moiety.
This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups, a polar ester, and a heterocyclic triazole backbone.
Properties
IUPAC Name |
methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-20-13(18-19-16(20)26-9-14(21)25-4)8-17-15(22)10-5-6-11(23-2)12(7-10)24-3/h5-7H,8-9H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQILOGRPKOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dimethoxybenzoyl group via an amide bond formation. The final step involves the addition of the sulfanyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dimethoxybenzoyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights critical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The target’s methyl ester and methoxy groups likely improve aqueous solubility compared to ethyl esters (e.g., ) or halogenated analogs (e.g., ).
- Crystallinity : Analogs with bulky aryl groups (e.g., 2,5-dimethylphenyl in ) exhibit lower melting points due to disrupted molecular packing .
- Stability : Methoxy groups in the target compound confer oxidative stability, whereas nitro- or halogen-containing analogs (e.g., ) may degrade under UV light or reducing conditions.
Biological Activity
Methyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a formamido group, and a sulfanyl moiety. Its molecular formula is C15H18N4O4S, and it has a molecular weight of approximately 350.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit antimicrobial properties . A study assessing various triazole derivatives found that those similar in structure to this compound demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Antibacterial Activity (MIC µg/mL) |
|---|---|
| This compound | 32 |
| Standard Antibiotic (e.g., Ampicillin) | 16 |
This table illustrates the minimum inhibitory concentration (MIC) values for the compound compared to standard antibiotics.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 10 µM
These results suggest that this compound may effectively inhibit the growth of certain cancer cells through mechanisms involving cell cycle arrest and apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The formamido group may interact with cellular receptors or signaling pathways that regulate cell growth and division.
Case Studies and Research Findings
Several studies have documented the biological effects of similar triazole compounds:
- Study on Triazole Derivatives : A series of synthesized triazole derivatives were tested for their antimicrobial properties. Compounds bearing similar substituents showed promising results against resistant bacterial strains .
- Anticancer Properties : Research highlighted the anticancer potential of triazole-containing compounds in various models, demonstrating significant cytotoxic effects on tumor cells while sparing normal cells .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the triazole ring, dimethoxyphenyl group, and ester moiety. For example, the singlet for the methyl group on the triazole ring appears at δ ~3.5 ppm .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the ester) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
What strategies optimize the synthesis yield and purity of this compound?
Q. Advanced
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, temperature) to identify optimal conditions. For instance, using response surface methodology (RSM) to maximize coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for triazole substitutions, while ethanol/water mixtures improve crystallization purity .
- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for steps like esterification .
- Coupling Agents : HBTU or EDC/HOBt systems increase amide bond formation efficiency to >85% yield .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing dimethoxyphenyl with halogenated phenyl groups) to assess impact on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC₅₀ values to compare inhibitory potency .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins, guiding rational design .
How can contradictions in biological activity data be resolved?
Q. Advanced
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
What are the key structural features influencing bioactivity?
Q. Basic
- Triazole Ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .
- 3,4-Dimethoxyphenyl Group : Improves lipophilicity and membrane permeability, critical for cellular uptake .
- Sulfanylacetate Moiety : Acts as a flexible linker, enabling optimal spatial orientation for target engagement .
How can the compound’s stability under physiological conditions be evaluated?
Q. Advanced
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 72 hours to assess photodegradation and thermal stability .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses with enzymes (e.g., cytochrome P450) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (GROMACS/AMBER) .
- ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
